

Spectroscopic and Biosynthetic Insights into Communesin B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole alkaloid, **Communesin B**. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its biosynthetic pathway. This information is critical for researchers engaged in natural product synthesis, characterization, and drug discovery efforts centered on the communesin family of compounds.

Spectroscopic Data of Communesin B

The structural elucidation of **Communesin B** has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR data, as well as mass spectrometry findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra of **Communesin B** were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for **Communesin B** (500 MHz, CDCl₃)



5 7.21 d 7.5 6 6.81 t 7.5 7 7.10 t 7.5 8 6.70 d 7.5 10 3.25 m 10 10 2.95 m 11 11 4.01 s 12.5 12a 1.85 m 12.5 14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 3.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m 4' 6.15 m	Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	
7 7.10 t 7.5 8 6.70 d 7.5 10 3.25 m 10 2.95 m 11 4.01 s 12a 2.15 m 12a 1.85 m 14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0	5	7.21	d	7.5	
8 6.70 d 7.5 10 3.25 m 10 2.95 m 11 4.01 s 12a 2.15 m 12a 1.85 m 14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0	6	6.81	t	7.5	
10 3.25 m 10 2.95 m 11 4.01 s 12a 2.15 m 12a 1.85 m 14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2 6.20 dd 15.0, 10.0	7	7.10	t	7.5	
10 2.95 m 11 4.01 s 12a 2.15 m 12a 1.85 m 14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2 6.20 dd 15.0, 10.0	8	6.70	d	7.5	
11 4.01 s 12a 2.15 m 12a 1.85 m 14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	10	3.25	m		
12a 2.15 m 12a 1.85 m 14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	10	2.95	m	_	
12a 1.85 m 14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	11	4.01	S	_	
14 3.75 d 12.5 14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	12a	2.15	m	_	
14 3.20 d 12.5 15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	12a	1.85	m	_	
15-Me 2.85 s 17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	14	3.75	d	12.5	
17 7.35 d 8.0 18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	14	3.20	d	12.5	
18 6.95 t 8.0 19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	15-Me	2.85	s		
19 7.15 t 8.0 20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	17	7.35	d	8.0	
20 6.85 d 8.0 22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	18	6.95	t	8.0	
22 3.15 d 3.0 23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	19	7.15	t	8.0	
23 1.40 s 24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	20	6.85	d	8.0	
24 1.35 s 2' 6.20 dd 15.0, 10.0 3' 7.25 m	22	3.15	d	3.0	
2' 6.20 dd 15.0, 10.0 3' 7.25 m	23	1.40	s		
3' 7.25 m	24	1.35	s	_	
<u> </u>	2'	6.20	dd	15.0, 10.0	
4' 6.15 m	3'	7.25	m		
	4'	6.15	m	_	
5' 6.05 m	5'	6.05	m	_	



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6'	1.88	d	7.0	

Table 2: ¹³C NMR Spectroscopic Data for Communesin B (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
2	88.1
3a	60.2
4a	129.5
5	122.5
6	118.8
7	128.5
8	109.8
8a	150.2
9a	71.5
10	35.5
11	65.2
12a	40.1
13a	142.8
14	55.4
15-Me	33.1
16a	125.1
17	119.5
18	121.8
19	118.2
20	126.5
20a	135.5
21a	84.5
22	68.2



23	25.1
24	18.9
1'	165.8
2'	128.8
3'	145.2
4'	125.5
5'	140.1
6'	18.5

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been instrumental in determining the molecular formula of **Communesin B**.

Table 3: Mass Spectrometry Data for Communesin B

Technique	Ionization Mode	Observed m/z	Formula	Calculated Mass
HRMS	ESI+	[M+H] ⁺ 509.2911	C32H37N4O2	509.2917

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

NMR Spectroscopy

Samples of purified **Communesin B** were dissolved in CDCl₃ (99.8% D). 1 H and 13 C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. 1 H chemical shifts were referenced to the residual CHCl₃ signal at δ 7.26 ppm, and 13 C chemical shifts were referenced to the CDCl₃ signal at δ 77.16 ppm. Standard pulse sequences were utilized for 1D (1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR experiments.



Mass Spectrometry

High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization in the positive ion mode. Samples were dissolved in methanol and infused into the mass spectrometer. The data was acquired over a mass range of m/z 100-1000. The observed mass was compared to the calculated mass for the protonated molecule [M+H]+ to confirm the elemental composition.

Biosynthetic Pathway of Communesin B

The biosynthesis of **Communesin B** is a complex process involving the dimerization of two tryptophan-derived units. The following diagram illustrates the key steps in the proposed biosynthetic pathway.



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Caption: Proposed biosynthetic pathway of **Communesin B**.

This guide serves as a foundational resource for professionals working with **Communesin B** and related alkaloids. The detailed spectroscopic data and experimental context are intended to facilitate further research and development in this promising area of natural product chemistry.



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